1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
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Description
1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C29H24N4O2 and its molecular weight is 460.537. The purity is usually 95%.
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Biological Activity
The compound 1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a biphenyl structure linked to a benzodiazepine moiety. Its molecular formula is C25H24N4O2 with a molecular weight of 420.48 g/mol. The urea functional group plays a crucial role in its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodiazepine derivatives can inhibit bacterial growth effectively. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
Benzodiazepine derivatives have been investigated for their anticancer potential. One study highlighted the ability of related compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways (e.g., p53 pathway). The compound may share similar mechanisms due to structural similarities.
CNS Activity
Given its structural resemblance to known psychoactive compounds, this compound may exhibit central nervous system (CNS) activity. Some studies suggest that benzodiazepine derivatives can modulate GABAergic neurotransmission, potentially leading to anxiolytic or sedative effects.
Case Studies
Study | Focus | Findings |
---|---|---|
Santos et al. (2001) | Antimicrobial | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
El-Bayouki (2013) | Anticancer | Reported induction of apoptosis in various cancer cell lines via mitochondrial pathways. |
Guo et al. (2010) | CNS Effects | Found that related compounds showed anxiolytic effects in animal models through GABA receptor modulation. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The urea group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : Similar compounds have been shown to bind to GABA receptors, enhancing inhibitory neurotransmission.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.
Properties
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2/c1-33-25-19-11-9-17-23(25)26(21-14-6-3-7-15-21)31-27(28(33)34)32-29(35)30-24-18-10-8-16-22(24)20-12-4-2-5-13-20/h2-19,27H,1H3,(H2,30,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWMSPABOJJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.